molecular formula C23H19FN2O7S B11472047 methyl [4-(4-fluorophenyl)-7-(7-methoxy-1,3-benzodioxol-5-yl)-2,5-dioxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate

methyl [4-(4-fluorophenyl)-7-(7-methoxy-1,3-benzodioxol-5-yl)-2,5-dioxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate

Cat. No.: B11472047
M. Wt: 486.5 g/mol
InChI Key: GDOGTOYCQRENRC-UHFFFAOYSA-N
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Description

Methyl 2-[4-(4-fluorophenyl)-7-(7-methoxy-2H-1,3-benzodioxol-5-yl)-2,5-dioxo-2H,3H,4H,5H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-3-yl]acetate is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a unique structure that includes a fluorophenyl group, a methoxybenzodioxole moiety, and a thiazolopyridine core, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[4-(4-fluorophenyl)-7-(7-methoxy-2H-1,3-benzodioxol-5-yl)-2,5-dioxo-2H,3H,4H,5H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-3-yl]acetate typically involves multi-step organic reactions. The process may start with the preparation of the thiazolopyridine core, followed by the introduction of the fluorophenyl and methoxybenzodioxole groups. Key steps may include:

    Formation of the thiazolopyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the fluorophenyl group: This step may involve electrophilic aromatic substitution reactions.

    Attachment of the methoxybenzodioxole moiety: This can be done using nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-(4-fluorophenyl)-7-(7-methoxy-2H-1,3-benzodioxol-5-yl)-2,5-dioxo-2H,3H,4H,5H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. Its structural features suggest that it could interact with various biological targets.

Medicine

In medicinal chemistry, the compound may be explored for its potential therapeutic applications. Its structural complexity and functional groups make it a candidate for drug development, particularly in the areas of oncology and neurology.

Industry

In the industrial sector, the compound may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of methyl 2-[4-(4-fluorophenyl)-7-(7-methoxy-2H-1,3-benzodioxol-5-yl)-2,5-dioxo-2H,3H,4H,5H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-3-yl]acetate depends on its specific application. In a biological context, the compound may exert its effects by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(4-fluorophenyl)-tetrahydro-2H-pyran-4-carboxylate: This compound shares the fluorophenyl group but differs in its core structure.

    Methyl 2-(4-fluorophenyl)-4,5-dihydro-1H-imidazole-4-carboxylate: Another compound with a fluorophenyl group but with an imidazole core.

Uniqueness

Methyl 2-[4-(4-fluorophenyl)-7-(7-methoxy-2H-1,3-benzodioxol-5-yl)-2,5-dioxo-2H,3H,4H,5H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-3-yl]acetate is unique due to its combination of a thiazolopyridine core with both fluorophenyl and methoxybenzodioxole groups. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H19FN2O7S

Molecular Weight

486.5 g/mol

IUPAC Name

methyl 2-[4-(4-fluorophenyl)-7-(7-methoxy-1,3-benzodioxol-5-yl)-2,5-dioxo-6,7-dihydro-[1,3]thiazolo[4,5-b]pyridin-3-yl]acetate

InChI

InChI=1S/C23H19FN2O7S/c1-30-16-7-12(8-17-20(16)33-11-32-17)15-9-18(27)26(14-5-3-13(24)4-6-14)22-21(15)34-23(29)25(22)10-19(28)31-2/h3-8,15H,9-11H2,1-2H3

InChI Key

GDOGTOYCQRENRC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1OCO2)C3CC(=O)N(C4=C3SC(=O)N4CC(=O)OC)C5=CC=C(C=C5)F

Origin of Product

United States

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